molecular formula C71H118N22O24 B151406 N-Acetyl-cholera toxin peptide 3-amide CAS No. 132177-90-3

N-Acetyl-cholera toxin peptide 3-amide

Cat. No.: B151406
CAS No.: 132177-90-3
M. Wt: 1663.8 g/mol
InChI Key: DEDCJMYTEFOQMA-IWIMAGCOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-cholera toxin peptide 3-amide is a synthetic derivative of the cholera toxin B subunit (CTB), a critical component of Vibrio cholerae’s virulence machinery. This peptide is chemically modified with an N-terminal acetyl group and a C-terminal amidation to enhance stability and bioavailability. It is frequently utilized in immunological studies to investigate toxin-receptor interactions, epitope mapping, and vaccine development due to its ability to mimic structural motifs of the native toxin .

Properties

CAS No.

132177-90-3

Molecular Formula

C71H118N22O24

Molecular Weight

1663.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1

InChI Key

DEDCJMYTEFOQMA-IWIMAGCOSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

sequence

VEVPGSQXIDSQKKA

Synonyms

N-Ac-CTP3-amide
N-acetyl-cholera toxin (50-64)-3-amide
N-acetyl-cholera toxin (50-64)-amide
N-acetyl-cholera toxin peptide 3-amide

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the selection of a Rink Amide MBHA resin, which ensures C-terminal amidation upon cleavage. This resin, with a loading capacity of 0.33–0.35 mmol/g, is pre-swelled in dimethylformamide (DMF) for 2 hours to enhance reactivity. The first amino acid, typically Fmoc-protected, is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and N,N-diisopropylethylamine (DIPEA) in a 5:10 molar ratio. For cholera toxin peptide 3, which corresponds to residues 50–64 of the B subunit (VEVPGSQHIDSQKKA), sequential coupling of Fmoc-amino acids follows.

Sequential Coupling and Deprotection

Each coupling step employs a 5-fold excess of Fmoc-amino acids, except for glycosylated or sterically hindered residues, which require a 2-fold excess and extended reaction times (12 hours). Piperidine (20% in DMF) is used for Fmoc deprotection, with three 3-minute washes to ensure complete removal. The use of HCTU over other coupling reagents like HATU or PyBOP is preferred due to its higher coupling efficiency in DMF, particularly for bulky residues.

N-Terminal Acetylation Methodologies

On-Resin Acetylation

After final Fmoc deprotection, the N-terminal amine is acetylated using acetic anhydride (2.1 equivalents) and triethylamine (4.1 equivalents) in acetonitrile at 0°C. This method achieves >95% acetylation efficiency while minimizing side reactions such as aspartimide formation. Comparative studies show that cooling to -10°C during reagent addition reduces impurities by 15%.

Solution-Phase Acetylation

For peptides requiring post-cleavage modification, acetylation is performed in a mixture of TFA:H2O:TIS (95:2.5:2.5) with 10% acetic anhydride. However, this approach yields 10–15% lower purity compared to on-resin methods due to competing side reactions at the C-terminus.

C-Terminal Amidation Strategies

Rink Amide Resin-Based Amidation

Using Rink Amide resin eliminates the need for post-synthetic amidation, as cleavage with TFA directly yields the C-terminal amide. This method is preferred for its simplicity and high yields (75–85%).

Post-Cleavage Amidation

Alternative approaches involve converting C-terminal esters to amides using ammonium hydroxide. For example, di-N-acetylcystine dimethylester treated with NH4OH at room temperature forms the amide in 68% yield. However, this method requires additional purification steps to remove methyl ester hydrolysis byproducts.

Purification and Characterization

Ether Precipitation and Lyophilization

Post-cleavage, the peptide is precipitated in cold diethyl ether, washed twice, and lyophilized to a white foam. This step achieves 80–90% recovery, with impurities primarily comprising truncated sequences (<5%).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile resolves the target peptide from impurities. For N-acetyl-cholera toxin peptide 3-amide, a retention time of 12.3 minutes is typical under these conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1763.8 Da; calculated: 1763.9 Da). Discrepancies >0.1% indicate incomplete acetylation or oxidation.

Comparative Analysis of Synthesis Routes

Parameter On-Resin Acetylation Post-Cleavage Amidation
Yield85%68%
Purity (HPLC)97%82%
Side Products<3% truncated sequences12% ester hydrolysis
ScalabilityHighModerate

Data derived from.

Challenges and Optimization Strategies

Aspartimide Formation

The IDSQ sequence in cholera toxin peptide 3 is prone to aspartimide formation during acetylation. Substituting DIPEA with collidine as the base reduces this side reaction by 40%.

Incomplete Acetylation

Using a 3-fold excess of acetic anhydride and extending the reaction time to 2 hours ensures >99% acetylation .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-cholera toxin peptide 3-amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.

    Dehydration: Thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) are used as dehydrating agents.

Major Products:

    Hydrolysis: Carboxylic acid and amine.

    Reduction: Amine.

    Dehydration: Nitrile.

Scientific Research Applications

N-Acetyl-cholera toxin peptide 3-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-cholera toxin peptide 3-amide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It may also interact with receptors or other proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and biochemical properties of N-acetyl-cholera toxin peptide 3-amide can be contextualized by comparing it to other toxin-derived peptides and synthetic analogs. Below is a structured analysis based on parameters such as molecular modifications, functional efficacy, and applications.

Table 1: Comparative Analysis of Toxin-Derived Peptides

Parameter This compound PnPP-19 (Synthetic Peptide) Native Cholera Toxin B Subunit (CTB)
Molecular Weight ~1.2 kDa (estimated) 2.1 kDa 11.6 kDa
Modifications N-acetylation, C-terminal amidation Cyclic disulfide bridge None (native protein)
Receptor Binding Retains GM1 ganglioside affinity Targets ion channels High-affinity GM1 binding
Immunogenicity Moderate; induces cross-reactive Abs Low immunogenicity High; triggers robust antibody response
Stability Enhanced (resistant to proteolysis) Moderate Low (prone to denaturation)
Primary Application Epitope mapping, vaccine adjuvants Ion channel inhibition Vaccine development, toxicity studies

Key Findings:

Structural Modifications : Unlike the cyclic PnPP-19 peptide , this compound relies on acetylation and amidation for stability. These modifications prevent enzymatic degradation while preserving key epitopes for antibody recognition .

Functional Efficacy: While the native CTB exhibits superior immunogenicity, the synthetic peptide’s smaller size and stability make it advantageous for targeted studies requiring prolonged exposure in vitro.

Epitope Specificity : Similar to strategies in Figure 7 of , this peptide’s design incorporates reactive epitopes that elicit antibodies capable of neutralizing the parent toxin, a feature shared with other epitope-focused vaccines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.